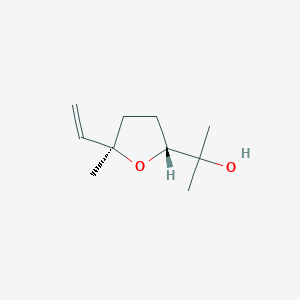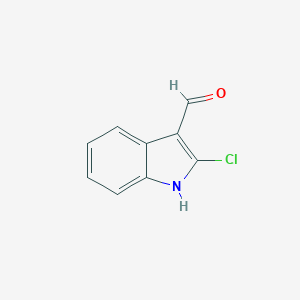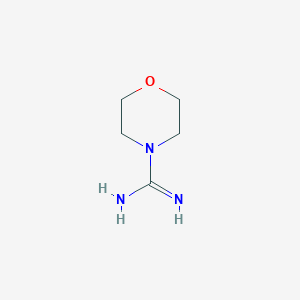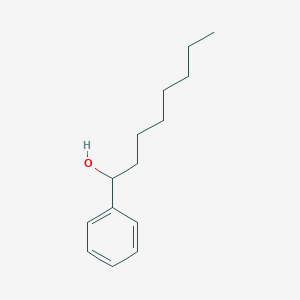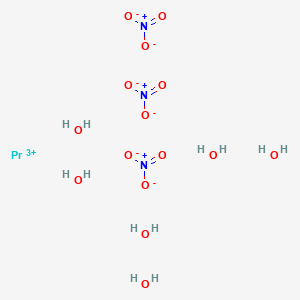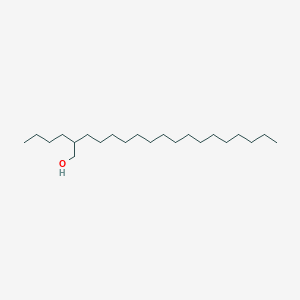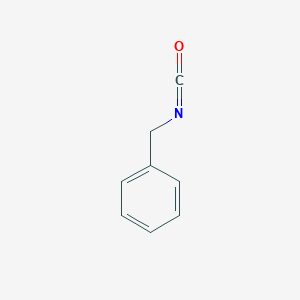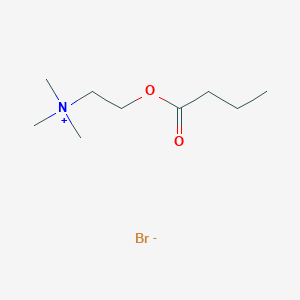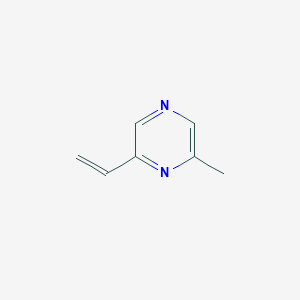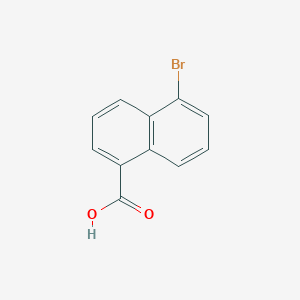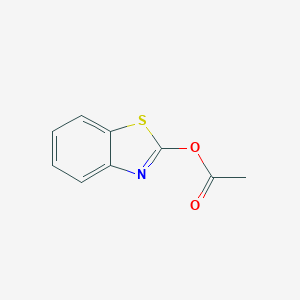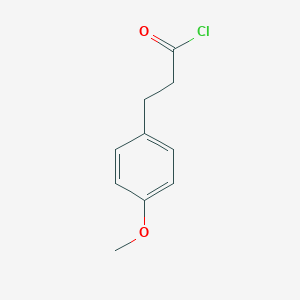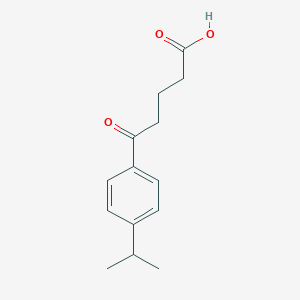
5-(4-iso-Propylphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-iso-Propylphenyl)-5-oxovaleric acid: is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. It is a derivative of butyric acid, which is a short-chain fatty acid commonly found in dairy products and produced by anaerobic fermentation in the gut. This compound is known for its unique structure, which includes a butyric acid backbone with a p-isopropylbenzoyl group attached.
Preparation Methods
The synthesis of butyric acid, 4-(p-isopropylbenzoyl)- involves several steps. One common method includes the protection of an inert gas, dispersing fluobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system. Subsequently, glutaric anhydride is added dropwise into the dispersion system, reacting at 10-30°C . This method ensures high conversion rates and industrial production operability.
Chemical Reactions Analysis
5-(4-iso-Propylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the p-isopropylbenzoyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
5-(4-iso-Propylphenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating gut health and its antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of butyric acid, 4-(p-isopropylbenzoyl)- involves its interaction with various molecular targets and pathways. It is known to modulate gut microbiota, enhance nutrient absorption, and improve gut health. The compound exerts its effects by stimulating the secretion of digestive enzymes and promoting the proliferation of beneficial gut bacteria .
Comparison with Similar Compounds
5-(4-iso-Propylphenyl)-5-oxovaleric acid can be compared with other similar compounds such as:
Butyric acid: A straight-chain alkyl carboxylic acid with the chemical formula CH3CH2CH2CO2H.
4-(4-fluorobenzoyl) butyric acid: A derivative of butyric acid with a fluorobenzoyl group attached.
Butyric acid esters: Compounds like methyl butyrate and ethyl butyrate, which are used as flavor additives in the food industry.
Properties
IUPAC Name |
5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLSMQFJULLIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172197 |
Source


|
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18847-18-2 |
Source


|
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018847182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
